molecular formula C15H15NO5 B5001904 5-(3,4,5-trimethoxyphenyl)nicotinic acid

5-(3,4,5-trimethoxyphenyl)nicotinic acid

Cat. No.: B5001904
M. Wt: 289.28 g/mol
InChI Key: MNDCJMKMVWJZFS-UHFFFAOYSA-N
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Description

5-(3,4,5-Trimethoxyphenyl)nicotinic acid is a high-value chemical scaffold of significant interest in medicinal chemistry and drug discovery. This compound features two critical pharmacophores integrated into a single molecule: a nicotinic acid moiety and a 3,4,5-trimethoxyphenyl ring system . The 3,4,5-trimethoxyphenyl group is a well-known privileged structure in drug design, frequently associated with potent biological activity, particularly in anticancer agents . It serves as a key structural motif in various natural products and clinical drugs, often contributing to bioactivity by interacting with tubulin or various enzymatic targets . This compound is primarily utilized as a sophisticated building block for the synthesis of complex, multi-functionalized pyridine derivatives. These advanced structures are biologically important templates with demonstrated anti-proliferative properties, making them promising candidates in oncology research . The presence of both the carboxylic acid and the pyridine nitrogen allows for further synthetic modifications, enabling researchers to create diverse libraries of compounds for structure-activity relationship (SAR) studies. The compound is strictly for research applications in laboratory settings. Applications: • Anticancer Research: Serves as a precursor for developing novel anti-proliferative agents . • Medicinal Chemistry: A key intermediate for constructing complex molecules like 3,4-diarylpyridines, which are core structures in various pharmaceuticals . • Pharmacophore Exploration: The trimethoxyphenyl moiety is a recognized pharmacophore, making this compound valuable for probing biological targets and designing new enzyme inhibitors . This product is intended for research purposes only and is not approved for human, veterinary, or diagnostic use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

5-(3,4,5-trimethoxyphenyl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO5/c1-19-12-5-9(6-13(20-2)14(12)21-3)10-4-11(15(17)18)8-16-7-10/h4-8H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNDCJMKMVWJZFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=CC(=CN=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

The biological evaluation of 5-(3,4,5-trimethoxyphenyl)nicotinic acid and its derivatives has revealed several promising activities:

  • Antimicrobial Properties : Compounds derived from nicotinic acid have demonstrated notable antimicrobial effects. For instance, derivatives synthesized from nicotinic acid hydrazide exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) as low as 1.95 µg/mL .
  • Antitubercular Activity : Research has indicated that certain derivatives possess strong antimycobacterial properties against Mycobacterium tuberculosis. Some compounds showed MIC values as low as 6.25 µg/mL, indicating their potential as new therapeutic agents for tuberculosis treatment .
  • Antiproliferative Effects : Several studies have highlighted the antiproliferative effects of pyridine derivatives containing the 3,4,5-trimethoxyphenyl moiety. These compounds have been shown to inhibit cell survival and growth in various cancer cell lines, suggesting their utility in cancer therapy .

Antimicrobial Activity Evaluation

A study synthesized a series of acylhydrazones from nicotinic acid hydrazide and evaluated their antimicrobial activity. The results indicated that specific derivatives exhibited high potency against pathogenic bacteria without significant cytotoxicity to normal cells. This suggests their potential application in treating infections caused by resistant strains .

Antitubercular Activity Assessment

In another investigation focusing on antitubercular activity, derivatives of nicotinic acid were screened against M. tuberculosis. The findings revealed that certain compounds had superior activity compared to traditional drugs like isoniazid and pyrazinamide, emphasizing their potential role in tuberculosis management .

Antiproliferative Studies

Research on the antiproliferative properties of pyridine derivatives demonstrated that compounds with the 3,4,5-trimethoxyphenyl group significantly inhibited tubulin polymerization in vitro. This mechanism is critical for cancer cell division and growth inhibition .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Purity : Commercial analogs like 5-(3-Fluoro-4-methoxyphenyl)-2-methoxynicotinic acid achieve ≥95% purity via optimized protocols , suggesting similar feasibility for the target compound.

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Melting Point (°C) Solubility LogP (Predicted)
5-(3,4,5-Trimethoxyphenyl)nicotinic acid Not reported Low (lipophilic) ~2.5
5-(3-Fluoro-4-methoxyphenyl)-2-methoxynicotinic acid Not reported Moderate (polar) ~1.8
3,4-cis-4,5-trans-2-methyl-3-(3,4,5-TMP)-isoxazolidine 104–105 Ethanol-soluble ~3.0
3-(3,4,5-Trimethoxyphenyl)propionic acid Not reported Water-insoluble ~1.2

Key Observations :

  • The 3,4,5-trimethoxyphenyl group significantly increases lipophilicity (higher LogP) compared to mono- or di-methoxy analogs, impacting membrane permeability and bioavailability.

Key Observations :

  • The 3,4,5-trimethoxyphenyl moiety is associated with antitumor activity , as seen in thiadiazolyl acetamide derivatives (IC₅₀ = 12.7–15.28 mg/mL) .

Q & A

Q. What synthetic strategies are recommended for preparing 5-(3,4,5-trimethoxyphenyl)nicotinic acid, and how can reaction conditions be optimized?

The synthesis typically involves coupling reactions between trimethoxyphenyl precursors and nicotinic acid derivatives. Key steps include:

  • Precursor functionalization : Use halogenated trimethoxyphenyl intermediates (e.g., bromo or iodo derivatives) for Suzuki-Miyaura cross-coupling with nicotinic acid boronic esters .
  • Solvent and catalyst selection : Optimize polar aprotic solvents (DMF, THF) and palladium catalysts (e.g., Pd(PPh₃)₄) for coupling efficiency .
  • Purification : Employ recrystallization or gradient elution in column chromatography (e.g., silica gel with ethyl acetate/hexane) to achieve ≥95% purity, verified via HPLC and NMR .

Q. What analytical techniques are critical for structural characterization of this compound?

A multi-technique approach is essential:

  • Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy group integration) and FT-IR for carboxylate stretching (~1700 cm⁻¹) .
  • Mass spectrometry : High-resolution MS (HRMS) to validate molecular weight (C₁₅H₁₅NO₅, theoretical 289.09 g/mol).
  • X-ray crystallography : For unambiguous confirmation of solid-state structure, if single crystals are obtainable .

Q. How does the solubility profile of this compound influence experimental design in biological assays?

The compound is sparingly soluble in water but dissolves in DMSO or DMF (5–10 mg/mL). For bioassays:

  • Prepare stock solutions in DMSO, followed by dilution in aqueous buffers (<1% DMSO final concentration to avoid cytotoxicity ).
  • Monitor solubility changes under physiological pH (e.g., precipitation in PBS) via dynamic light scattering (DLS) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators for airborne particles .
  • Ventilation : Conduct reactions in fume hoods to minimize inhalation risks.
  • Storage : Keep in airtight containers at 2–8°C to prevent degradation; monitor stability via periodic HPLC analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of derivatives of this compound?

Discrepancies may arise from:

  • Purity variability : Validate batches via COA (Certificate of Analysis) and orthogonal methods (e.g., LC-MS vs. NMR) .
  • Solvent artifacts : Test activity in multiple solvents (e.g., DMSO vs. cyclodextrin complexes) to exclude solvent interference .
  • Assay conditions : Replicate studies under standardized protocols (e.g., ATP levels in cytotoxicity assays) .

Q. What role does this compound play in the design of metal-organic frameworks (MOFs)?

The nicotinic acid moiety acts as a tridentate ligand, coordinating metal nodes (e.g., Zn²⁺, Cu²⁺) via carboxylate and pyridyl groups.

  • Synthesis : Use solvothermal methods (120°C, DMF/H₂O) to form porous frameworks.
  • Functionalization : Introduce methoxy groups to modulate hydrophobicity for gas adsorption (e.g., CO₂ capture) .

Q. What computational methods are suitable for predicting the electronic properties of this compound?

  • DFT calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to map HOMO-LUMO gaps and electrostatic potential surfaces .
  • Molecular docking : Simulate interactions with biological targets (e.g., kinase enzymes) using AutoDock Vina to prioritize derivatives .

Q. How can stability issues (e.g., decomposition) be systematically investigated during long-term studies?

  • Forced degradation : Expose the compound to heat (40–60°C), light, and humidity; analyze degradation products via LC-MS .
  • Kinetic studies : Monitor half-life under accelerated conditions (Arrhenius modeling) to predict shelf life .

Q. What strategies enhance the bioavailability of this compound in pharmacokinetic studies?

  • Prodrug design : Synthesize ester prodrugs (e.g., ethyl ester) to improve membrane permeability .
  • Nanocarriers : Encapsulate in liposomes or PLGA nanoparticles for sustained release .

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

  • Omics integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify downstream targets .
  • CRISPR knockouts : Validate target engagement using gene-edited cell lines (e.g., STAT3 knockout in cancer models) .

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